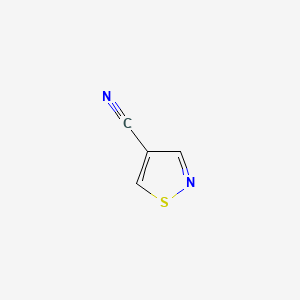

ISOTHIAZOLE-4-CARBONITRILE

描述

Significance of Isothiazole (B42339) Heterocycles in Contemporary Chemical Science

Isothiazoles are a prominent class of heterocyclic compounds that have garnered considerable attention in chemical science. researchgate.netmedwinpublishers.com Their importance stems from the unique properties conferred by the 1,2-arrangement of the electronegative sulfur and nitrogen atoms within the five-membered ring. rsc.org This arrangement leads to a distinct electronic distribution and reactivity, making isothiazoles versatile scaffolds in various chemical domains. researchgate.netmedwinpublishers.com

In medicinal chemistry, isothiazole derivatives are recognized for their broad spectrum of biological activities. researchgate.netmedwinpublishers.comontosight.ai They form the core structure of numerous pharmacologically active agents, demonstrating properties such as:

Antimicrobial and Antifungal Activity: Isothiazole-containing compounds have shown promise in combating various bacterial and fungal strains. ontosight.aiontosight.ai The fungicide isotianil (B1240973) is a notable example of a commercially successful agrochemical built on an isothiazole framework. mdpi.comresearchgate.net

Antiviral Activity: Certain isothiazole derivatives have exhibited potent antiviral effects against a range of viruses, including poliovirus, echovirus, and rhinoviruses. mdpi.comnih.govnih.gov

Anticancer Activity: Researchers have explored various isothiazole derivatives for their cytotoxic effects against different cancer cell lines. rsc.orgontosight.aiontosight.ai

Other Therapeutic Applications: The isothiazole nucleus is also found in drugs with antipsychotic properties, and derivatives have been investigated for anti-inflammatory, neuroprotective, and antidiabetic activities. medwinpublishers.comrsc.org

Beyond medicinal applications, isothiazoles are valuable in materials science and organic synthesis. They have been utilized as dyes and corrosion inhibitors. researchgate.net Furthermore, their unique reactivity makes them useful synthetic intermediates in the construction of more complex molecules. researchgate.net

Academic Context and Research Landscape of this compound Derivatives

The academic interest in this compound and its derivatives is primarily driven by their potential as precursors for a diverse array of functionalized molecules. The presence of the cyano group and the isothiazole ring offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.

A significant area of research has been the synthesis of substituted isothiazole-4-carbonitriles. For instance, methods have been developed for the regioselective functionalization of the isothiazole ring, such as the Suzuki coupling of 3,5-dichlorothis compound (B127508) to introduce aryl groups at the 5-position. rsc.org The synthesis of 3-haloisothiazole-4-carbonitriles has also been a focus, providing versatile intermediates for further chemical transformations. acs.orgucy.ac.cy

The exploration of the biological activities of this compound derivatives is a prominent theme in the research landscape. Studies have focused on synthesizing and evaluating new compounds for their potential as:

Antiviral agents: A number of 3-methylthio-5-aryl-4-isothiazolecarbonitriles have been synthesized and screened for their activity against a panel of human rhinoviruses and other viruses. nih.gov

Kinase inhibitors: Derivatives of isothiazole-4-carboxamidines have been identified as a novel class of allosteric MEK1 inhibitors, which are relevant in cancer research. researchgate.net

Broad-spectrum bioactive compounds: The inherent reactivity of the isothiazole ring and the cyano group allows for the creation of libraries of compounds that are then screened for various biological activities. sci-hub.se

The following table provides a summary of selected research on this compound derivatives, highlighting the synthetic strategies and their intended applications.

| Derivative Class | Synthetic Approach | Research Focus |

| 3-Chloro-5-arylisothiazole-4-carbonitriles | Suzuki coupling of 3,5-dichlorothis compound | Antiviral activity |

| 3-Haloisothiazole-4-carbonitriles | Regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles | Synthetic intermediates |

| 3-Methylthio-5-aryl-4-isothiazolecarbonitriles | Alkylation of 3-methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile | Broad antiviral spectrum |

| 5-Amino-3-hydroxy-isothiazole-4-carboxamidines | Multi-step synthesis and optimization | Allosteric MEK1 inhibitors |

Scope and Research Objectives of the Academic Review

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound and its derivatives within the context of chemical research. The primary objectives are:

To delineate the fundamental importance of the isothiazole heterocyclic system in modern chemical science.

To survey the academic research landscape surrounding this compound, with a particular emphasis on the synthesis and functionalization of its derivatives.

To present detailed research findings on the utility of this compound as a scaffold for developing new molecules with potential biological and material applications.

This review will strictly adhere to the outlined sections, providing a scientifically rigorous and authoritative discussion based on peer-reviewed literature. The content will focus exclusively on the chemical and academic aspects of this compound, without delving into clinical or toxicological data.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYPFRDEUKBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192371 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3912-37-6 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isothiazole 4 Carbonitrile and Its Derivatives

Ring-Forming Synthesis Approaches

The construction of the isothiazole (B42339) ring is a cornerstone of synthesizing isothiazole-4-carbonitrile and its derivatives. Chemists have developed several elegant approaches that build the heterocyclic core from acyclic precursors. These methods are classified based on the key bond-forming steps and the fragments that constitute the final ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful method for forming the isothiazole ring by creating a crucial S–N or C–C bond from a linear precursor that already contains the necessary atoms in sequence.

One notable example involves the intramolecular condensation of a compound containing an activated methylene (B1212753) group and a cyano group. This strategy was employed in the synthesis of inhibitors for VEGFR1 and VEGFR2, where the isothiazole ring was formed through the closure of a C–N–S–C–C fragment, establishing a new C–C bond. sci-hub.se

Another prominent intramolecular approach is the Thorpe-Ziegler reaction. This base-promoted cyclization occurs onto a nitrile group and has been used to create C-glycosylated isothiazoles, which are precursors to isothiazole-containing uridine (B1682114) nucleosides. nih.gov A newer method involves the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargylsulfinylamides. This reaction proceeds under mild conditions, involving the cleavage of C–S and O–S bonds to assemble polyfunctionalized isothiazoles in good yields. smolecule.comresearchgate.netthieme-connect.com

| Intramolecular Cyclization Example | Starting Material | Key Reagent/Condition | Product Type | Reference |

| C-C Bond Formation | Activated methylene and cyano group precursor | Base-catalyzed condensation | Substituted Isothiazole | sci-hub.se |

| Thorpe-Ziegler Reaction | Precursor with nitrile and active methylene | Base | C-glycosylated Isothiazole | nih.gov |

| Sulfinyl Group-Involved Cyclization | N-propargyl tert-butanesulfinylamide | Trifluoroacetic Acid (TFA) | Polyfunctionalized Isothiazole | smolecule.comthieme-connect.com |

(4+1)-Heterocyclization Pathways

The (4+1)-heterocyclization approach involves the reaction of a four-atom fragment with a single-atom component to construct the five-membered isothiazole ring. Current time information in Bangalore, IN. This strategy is particularly useful for incorporating the sulfur or nitrogen atom into the ring in a late-stage step.

A key example is the synthesis of dinitrobenzo[c]isothiazole, where 2-amino-4,6-dinitrotoluene (B165273) (a four-atom C-C-C-N fragment) reacts with disulfur (B1233692) dichloride (S₂Cl₂), which acts as the sulfur donor. The choice of base was found to be critical in this reaction; while individual bases like triethylamine (B128534) gave low yields, a sequential addition of DABCO and then triethylamine boosted the yield significantly to 90%. Current time information in Bangalore, IN.

Of significant industrial interest is a method for producing 3,4-dichloroisothiazole-5-carbonitrile (B93185) from succinonitrile (B93025), elemental sulfur, and chlorine gas. Current time information in Bangalore, IN. This process avoids costly and environmentally hazardous aprotic polar solvents like DMF. Current time information in Bangalore, IN.

| (4+1) Heterocyclization Example | Four-Atom Component | One-Atom Donor | Key Reagents/Conditions | Product | Reference |

| Benzo[c]isothiazole Synthesis | 2-Amino-4,6-dinitrotoluene | S₂Cl₂ | DABCO, Triethylamine | Dinitrobenzo[c]isothiazole | Current time information in Bangalore, IN. |

| Dichloroisothiazolecarbonitrile Synthesis | Succinonitrile | Sulfur, Chlorine | Solvent-free | 3,4-Dichloroisothiazole-5-carbonitrile | Current time information in Bangalore, IN. |

(3+2)-Heterocyclization Approaches

In (3+2)-heterocyclization, the isothiazole ring is assembled from a three-atom fragment and a two-atom fragment. Current time information in Bangalore, IN. This convergent approach allows for significant diversity in the final products by varying the two precursor molecules.

A common application of this method is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189). In this reaction, the aldehyde provides a three-carbon (C-C-C) fragment, while ammonium thiocyanate serves as the donor of the nitrogen-sulfur (N-S) fragment. This pathway has been successfully used to synthesize a series of 4-arylisothiazoles. Current time information in Bangalore, IN.

Another sophisticated example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. The thiadiazole acts as a source of a rhodium α-thiavinyl carbenoid, which can be considered an equivalent of a 1,3-dipole. This intermediate undergoes a [3+2] cycloaddition with the nitrile to form highly substituted isothiazoles.

| (3+2) Heterocyclization Example | Three-Atom Component | Two-Atom Component | Key Reagents/Conditions | Product Type | Reference |

| Arylisothiazole Synthesis | α,β-Unsaturated Aldehyde | Ammonium Thiocyanate | Dimethylformamide (DMF) | 4-Arylisothiazole | Current time information in Bangalore, IN. |

| Functionalized Isothiazole Synthesis | 1,2,3-Thiadiazole | Nitrile | Rhodium Catalyst | 3,4,5-Functionalized Isothiazole |

Oxidative Cyclization Techniques

Oxidative cyclization is a frequently used and effective strategy for forming the S-N bond to close the isothiazole ring. mdpi.com This method typically starts with a 3-aminopropenethione or a related precursor.

The classic version employs iodine as the oxidant. Current time information in Bangalore, IN. However, a range of other oxidizing agents have been successfully implemented. Hydrogen peroxide is a popular alternative, and bromine has been used to synthesize isothiazole inhibitors of hepatitis C polymerase NS5B. sci-hub.seCurrent time information in Bangalore, IN. A particularly efficient variation is the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel. sci-hub.seCurrent time information in Bangalore, IN. This method produces 4-cyanoisothiazoles, and the reaction times are short, especially under microwave irradiation. sci-hub.se Monocyclic isothiazol-3(2H)-ones can also be prepared via the oxidative cyclization of thiomalonamide derivatives. acs.org Furthermore, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides a direct route to construct the isothiazole ring. acs.org

| Oxidative Cyclization Example | Precursor | Oxidizing Agent | Key Conditions | Product | Reference |

| Classic Method | 3-Aminopropenethione | Iodine (I₂) | - | Substituted Isothiazole | Current time information in Bangalore, IN. |

| Solvent-Free Method | 3-Aminopropenethione | CrO₃/SiO₂ | Solvent-free, optional microwave | 4-Cyanoisothiazole | sci-hub.seCurrent time information in Bangalore, IN. |

| Bromine-Mediated | N-Substituted Propanethioamide | Bromine (Br₂) | Ethyl acetate (B1210297) | Isothiazole Inhibitor Precursor | sci-hub.seCurrent time information in Bangalore, IN. |

| Rhodium-Catalyzed | Benzimidate | Elemental Sulfur | Rhodium Catalyst | Substituted Isothiazole | acs.org |

Functional Group Interconversion and Derivatization during Synthesis

Beyond constructing the core ring, the synthesis of specifically functionalized isothiazoles like this compound often relies on the strategic introduction or modification of functional groups on a pre-existing scaffold.

Introduction of the Cyano Group

The cyano group at the C4 position is a defining feature of this compound. This group can be incorporated either during the ring-forming step or by converting another functional group on a pre-formed isothiazole ring.

Many syntheses introduce the cyano group by using a starting material that already contains it. For example, the oxidative cyclization of specific 3-aminopropenethiones directly yields 4-cyanoisothiazoles. sci-hub.sethieme-connect.com Similarly, the synthesis of 3,5-dimercapto-4-isothiazolecarbonitrile and 3,5-dichloro-4-isothiazolecarbonitrile utilizes precursors where the carbonitrile is already in place. acs.orgacs.org

Alternatively, the cyano group can be introduced onto the isothiazole ring via nucleophilic substitution. A common method is the cyanation of a halo-isothiazole. For instance, treatment of 3-chloro-5-methylisothiazole (B88668) with sodium cyanide (NaCN) or copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF can displace the chloride to install the cyano group. This highlights a direct pathway for converting a halogenated isothiazole into an isothiazole carbonitrile derivative.

| Method | Precursor | Reagent | Description | Reference |

| Ring Formation | Cyano-containing 3-aminopropenethione | Oxidizing Agent (e.g., CrO₃/SiO₂) | The cyano group is present in the acyclic precursor and is retained in the final cyclized product. | sci-hub.sethieme-connect.com |

| Functional Group Interconversion | 3-Chloro-5-methylisothiazole | Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN) | Nucleophilic displacement of the chloro group by a cyanide anion on a pre-formed isothiazole ring. |

Halogenation and Dehalogenation Processes

The synthesis of this compound and its derivatives often involves strategic halogenation and dehalogenation steps to introduce or remove halogen atoms at specific positions on the isothiazole ring. These processes are crucial for creating versatile intermediates that can be further functionalized.

A key precursor, 3,5-dichloro-4-isothiazolecarbonitrile, is synthesized through the condensation of carbon disulfide and malononitrile, followed by halogenation. sci-hub.se This dichloro derivative serves as a valuable starting material for various transformations. Regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles can be achieved to produce 3-haloisothiazole-4-carbonitriles. acs.org This selective removal of a halogen atom opens up pathways for introducing different substituents at the 5-position while retaining the halogen at the 3-position for subsequent reactions.

For instance, the treatment of 3,5-dibromothis compound with sodium thiocyanate can lead to the formation of 5,5′-thiobis(3-bromothis compound). mdpi.com This reaction proceeds through the initial displacement of the 5-bromide to form a 3-bromo-5-mercaptothis compound intermediate, which then condenses with another molecule of the starting material. mdpi.com Similarly, the chloro analogue, 5,5′-thiobis(3-chlorothis compound), can be prepared from 3,5-dichlorothis compound (B127508). mdpi.com

The reactivity of the halogen atoms can be influenced by their position on the isothiazole ring. For example, in polychloronitrodienes, treatment with neat sulfur can yield 3-trichloromethyl-4,5-dichloroisothiazole. researchgate.net In this compound, the chlorine at the C-5 position is more susceptible to nucleophilic attack than the one at C-4. researchgate.net This differential reactivity allows for selective substitution reactions.

Furthermore, the cyano group at the C-4 position can be transformed into a halogen. For example, a Hunsdiecker strategy can be employed to convert the C-4 cyano group to a bromo group, and a Hoffmann and Sandmeyer strategy can be used to introduce an iodo group at the same position. mdpi.com

A method of industrial interest for the synthesis of 3,4-dichloroisothiazole-5-carbonitrile involves the reaction of succinonitrile with sulfur and chlorine gas, which avoids the use of costly and environmentally hazardous aprotic polar solvents. thieme-connect.com

Mercapto Group Incorporation and Alkylation Strategies

The introduction of a mercapto group and subsequent alkylation are important strategies for diversifying the structures of this compound derivatives. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.

One common method for incorporating a mercapto group involves the nucleophilic aromatic substitution of a halo-isothiazole with a thiol. mdpi.com For example, the reaction of 3,5-dibromothis compound with a source of nucleophilic sulfur can lead to the displacement of the 5-bromide and the formation of a 3-bromo-5-mercaptothis compound intermediate. mdpi.com

Alkylation of the resulting mercapto group can be achieved using various alkylating agents. S-alkylation of isothiazolethiones often occurs to produce alkylsulfanyl-substituted isothiazoles. thieme-connect.de For instance, the S-alkylation of 2-mercaptothiazole (B1225461) derivatives can be carried out with different alkyl halides. frontiersin.org Phase-transfer catalyzed conditions can be employed for the S-alkylation of 5-amino-2-mercaptothiazole-4-carboxylates with (ethenyl/ethynyl)methyl bromides, which helps to prevent potential ring-transformation reactions. researchgate.net

The alkylation can also occur at a nitrogen atom within the isothiazole ring system, depending on the reaction conditions and the substrate. For example, while isothiazol-3-ols can undergo both O- and N-methylation, isothiazol-5-ols are typically O-methylated. thieme-connect.de In the case of 4-amino-2(3H)-oxo-5-imidazolecarboxamide, which can be considered a related heterocyclic system, alkylation can occur on the ring nitrogen. researchgate.net

Furthermore, the incorporation of a mercapto group can be a key step in the synthesis of more complex heterocyclic systems. For example, 2′-mercaptopyrido-2,3:5′,4′-thiazole can be synthesized from 2-chloro-3-nitropyridine (B167233) by reaction with carbon disulfide and hydrogen sulfide (B99878) in the presence of sodium sulfide. researchgate.net

The table below summarizes some examples of mercapto group incorporation and alkylation strategies in the synthesis of isothiazole derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| 3,5-Dibromothis compound | Sodium Thiocyanate | 5,5′-Thiobis(3-bromothis compound) | mdpi.com |

| 3,5-Dichlorothis compound | Na2S | 5,5′-Thiobis(3-chlorothis compound) | mdpi.com |

| 5-Amino-2-mercaptothiazole-4-carboxylate | Allyl Bromide | Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate | researchgate.net |

| 5-Amino-2-mercaptothiazole-4-carboxylate | Propargyl Bromide | Ethyl 5-amino-2-propargylmercaptothiazole-4-carboxylate | researchgate.net |

| 2-Mercapto-4-methylthiazole | Alkyl Halide | 2-Alkylsulfanyl-4-methylthiazole | frontiersin.org |

| 2-Chloro-3-nitropyridine | CS2, H2S, Na2S | 2′-Mercaptopyrido-2,3:5′,4′-thiazole | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. This involves the use of solvent-free conditions, alternative and benign solvent systems like deep eutectic solvents, and energy-efficient techniques such as ultrasonic irradiation.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. researchgate.net This approach can lead to higher reaction efficiency, easier product isolation, and reduced waste generation.

For the synthesis of isothiazole derivatives, several solvent-free methods have been developed. For instance, the oxidative cyclization of 3-aminopropenethiones can be carried out using chromium trioxide supported on silica gel under solvent-free conditions to produce 4-cyanoisothiazoles. thieme-connect.com Notably, the yields were comparable whether the reaction was conducted at room temperature for a few hours or under microwave irradiation for a much shorter duration. thieme-connect.com

Another example is the ammonium thiocyanate-promoted neat synthesis of isothiazoles, which provides a rapid and eco-friendly route. researchgate.net Catalyst- and solvent-free one-pot syntheses of fused bis-heterocycles, including imidazo[2,1-b]thiazoles, have also been achieved, highlighting the potential for developing greener synthetic strategies. acs.org

The table below presents examples of solvent-free syntheses of isothiazole-related compounds.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Oxidative Cyclization | 3-Aminopropenethiones | CrO3/SiO2, solvent-free | 4-Cyanoisothiazoles | thieme-connect.com |

| Isothiazole Synthesis | Not specified | Ammonium thiocyanate, neat | Isothiazoles | researchgate.net |

| Fused Heterocycle Synthesis | 2-Amino(benzo)thiazole, aldehyde, isocyanide | Solvent- and catalyst-free, 160 °C | Imidazo[2,1-b]thiazoles | acs.org |

Utilization of Deep Eutectic Solvents and Bio-based Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents and ionic liquids. pharmaexcipients.comrsc.org They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol), resulting in a liquid with a significantly lower melting point than its individual components. nih.gov DESs are often biodegradable, have low toxicity, low vapor pressure, and are prepared from readily available and inexpensive starting materials. pharmaexcipients.comresearchgate.net

While the direct application of bio-based media for the synthesis of this compound is not extensively detailed in the provided context, the principles of using green solvents like water are highlighted. Water is a safe, non-toxic, and inexpensive solvent that can accelerate reactions under ultrasonic irradiation. acs.org

Ultrasonic Irradiation Assisted Synthesis

Ultrasonic irradiation has become a valuable tool in green chemistry for promoting organic reactions. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high pressures and temperatures, which can significantly enhance reaction rates, improve yields, and reduce reaction times. nih.gov This energy-efficient method often allows for reactions to proceed under milder conditions than conventional heating. sci-hub.se

The synthesis of various heterocyclic compounds, including those related to the isothiazole framework, has been successfully achieved using ultrasound. For example, the synthesis of pyrazole-4-carbonitrile derivatives has been accomplished via a one-pot multicomponent reaction under ultrasonic irradiation in water, demonstrating the benefits of combining ultrasound with a green solvent. acs.orgnih.gov This method offers advantages such as short reaction times, high yields, and simple work-up procedures. acs.org

Ultrasound has also been employed for the synthesis of isoxazole (B147169) derivatives, which are structurally related to isothiazoles. preprints.org These ultrasound-assisted syntheses often result in shorter reaction times and comparable or even improved yields compared to traditional methods. preprints.org The use of ultrasound can also be combined with solvent-free conditions, further enhancing the green credentials of the synthetic protocol. mdpi.com For instance, the synthesis of imidazo[2,1-b]thiazoles has been reported under solvent- and catalyst-free conditions with ultrasonic irradiation. mdpi.com

The table below provides an overview of the advantages of ultrasonic irradiation in the synthesis of related heterocyclic compounds.

| Heterocycle | Reaction Conditions | Key Advantages | Reference |

| Pyrazole-4-carbonitriles | Ultrasonic irradiation in water | Short reaction time (20 min), high efficiency (97%), green solvent | acs.orgnih.gov |

| Isoxazole derivatives | Ultrasound-assisted, various catalysts | Shorter reaction times, improved yields | preprints.org |

| Imidazo[2,1-b]thiazoles | Ultrasonic irradiation, solvent- and catalyst-free | Good to excellent yields, green conditions | mdpi.com |

| Dihydroquinolines | Ultrasonic irradiation in water | Reduced reaction time (1h vs 4h), increased yield (96% vs 80%) | mdpi.com |

Reactivity and Mechanistic Investigations of Isothiazole 4 Carbonitrile

Electrophilic Aromatic Substitution Reactions

The isothiazole (B42339) ring is classified as an electron-deficient heterocycle. This characteristic is further intensified by the presence of a strongly electron-withdrawing carbonitrile (-CN) group at the C-4 position. Consequently, the isothiazole-4-carbonitrile nucleus is highly deactivated towards electrophilic aromatic substitution (SEAr) reactions. Standard electrophilic attacks, such as nitration or Friedel-Crafts reactions, are generally difficult to achieve on this ring system under typical conditions. researchgate.netcopbela.org The reactivity of the isothiazole ring towards electrophiles is lower than that of imidazole (B134444) but comparable to or less than that of other heterocycles like thiazole (B1198619). copbela.org Functionalization through electrophilic substitution is therefore not a common strategy for this particular compound.

Nucleophilic Substitution Reactions

In contrast to its inertness toward electrophiles, the electron-deficient isothiazole ring is activated for nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups such as halogens. Research has extensively focused on 3,5-dihaloisothiazole-4-carbonitriles.

In these systems, the halogen at the C-5 position is significantly more susceptible to nucleophilic displacement than the halogen at the C-3 position. This enhanced reactivity at C-5 is a critical aspect of its chemistry, allowing for selective functionalization. For instance, the reaction of 3,5-dibromothis compound with a source of nucleophilic sulfur results in the selective displacement of the C-5 bromide. This leads to the formation of 5,5′-thiobis(3-bromothis compound). mdpi.com Mechanistically, this is proposed to occur via an initial displacement of the 5-bromide to form a 3-bromo-5-mercaptothis compound intermediate, which then condenses with another molecule of the starting material. mdpi.com Similarly, reactions with various O-, N-, and S-nucleophiles have been studied, often showing preferential substitution at the C-5 position. thieme-connect.com

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-isothiazole-4-carbonitriles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The regioselectivity of these reactions is a key theme, with the C-5 position being the primary site of reaction in 3,5-dihalo derivatives.

Suzuki-Miyaura coupling reactions have been systematically investigated for 3,5-dihalo-isothiazole-4-carbonitrile substrates. Studies demonstrate that the reaction proceeds with high regiospecificity, exclusively at the C-5 position. rsc.orgrsc.org When 3,5-dichlorothis compound (B127508) is reacted with various aryl- and methylboronic acids, the corresponding 3-chloro-5-(aryl or methyl)-isothiazole-4-carbonitrile products are formed in high yields. rsc.org

The reactivity is dependent on the halogen, with aryl bromides being more reactive than aryl chlorides in Suzuki couplings. rsc.org Consequently, the reaction of 3,5-dibromothis compound proceeds faster than its dichloro counterpart to afford the C-5 coupled product quantitatively. rsc.org

Conversely, attempts to perform a Suzuki coupling at the less reactive C-3 position of 3-chloro-5-phenylthis compound (B1331728) have been unsuccessful. Instead of the expected C-C bond formation, the reaction yields 3-phenoxy-5-phenylthis compound, indicating a different reaction pathway under these conditions. rsc.orgrsc.org Successful coupling at the C-3 position requires a more reactive leaving group, such as iodine. rsc.orgelectronicsandbooks.com

| Isothiazole Substrate | Coupling Partner | Catalyst/Base | Product | Position of Coupling | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichlorothis compound | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 3-Chloro-5-phenylthis compound | C-5 | High | rsc.org |

| 3,5-Dibromothis compound | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 3-Bromo-5-phenylthis compound | C-5 | ~Quantitative | rsc.org |

| 3,5-Dichlorothis compound | Potassium phenyltrifluoroborate | Pd(OAc)₂ / K₂CO₃ | 3-Chloro-5-phenylthis compound | C-5 | High | rsc.orgrsc.org |

| 3-Iodo-5-phenylthis compound | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 3,5-Diphenylthis compound | C-3 | Good | rsc.orgelectronicsandbooks.com |

Stille coupling provides another regioselective method for functionalizing 3,5-dihaloisothiazole-4-carbonitriles. The reaction occurs preferentially at the C-5 position, with the C-3 halogen remaining intact. rsc.orgelectronicsandbooks.com The 3,5-dibromo derivative is more reactive than the 3,5-dichloro compound, requiring shorter reaction times and providing better yields. rsc.org A variety of organotin reagents can be used to introduce aryl, heteroaryl, vinyl, and propynyl (B12738560) groups at the C-5 position. rsc.org For coupling at the less reactive C-3 position, a more labile leaving group like iodide is necessary. rsc.orgelectronicsandbooks.com

| Isothiazole Substrate | Coupling Partner | Catalyst/Solvent | Product | Position of Coupling | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichlorothis compound | Tributylphenyltin | Pd(OAc)₂ / DMF | 3-Chloro-5-phenylthis compound | C-5 | 84% | rsc.org |

| 3,5-Dibromothis compound | Tributyl(thien-2-yl)tin | Pd(OAc)₂ / MeCN | 3-Bromo-5-(thien-2-yl)this compound | C-5 | 95% | rsc.org |

| 3-Iodo-5-phenylthis compound | Tributylphenyltin | Pd(OAc)₂ / DMF | 3,5-Diphenylthis compound | C-3 | 90% | rsc.orgelectronicsandbooks.com |

The Sonogashira coupling reaction enables the introduction of alkynyl groups onto the isothiazole ring. Consistent with other cross-coupling methods, the reaction with 3,5-dihaloisothiazole-4-carbonitriles is highly regioselective for the C-5 position. rsc.orgsci-hub.se The reaction proceeds under standard Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst. The greater reactivity of the C-5 bromine over chlorine is also observed in these couplings, with 3,5-dibromothis compound reacting more efficiently than the corresponding dichloro substrate. rsc.org Functionalization at the C-3 position is also possible, provided a 3-iodo-substituted isothiazole is used as the substrate. rsc.orgelectronicsandbooks.com

| Isothiazole Substrate | Coupling Partner | Catalyst System/Solvent | Product | Position of Coupling | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichlorothis compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / MeCN | 3-Chloro-5-(phenylethynyl)this compound | C-5 | 91% | rsc.org |

| 3,5-Dibromothis compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / MeCN | 3-Bromo-5-(phenylethynyl)this compound | C-5 | 98% | rsc.org |

| 3-Iodo-5-phenylthis compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / DMF | 3-(Phenylethynyl)-5-phenylthis compound | C-3 | 92% | rsc.orgelectronicsandbooks.com |

Negishi coupling offers a reliable method for forming C-C bonds with organozinc reagents. This reaction has also been successfully applied to 3,5-dihaloisothiazole-4-carbonitriles, again showing regioselectivity for the C-5 position. rsc.orgsci-hub.se The more reactive 3,5-dibromothis compound is an effective substrate for Negishi couplings. rsc.org Research has demonstrated that by using a 3-iodo-5-phenylthis compound, the Negishi coupling can be directed to the C-3 position, allowing for the synthesis of compounds like 3,5-diphenylthis compound. electronicsandbooks.comrsc.org This underscores the general principle that for couplings at the C-3 position of these isothiazole systems, a more reactive 3-iodo substituent is required to overcome the inherent lower reactivity of this site. rsc.orgelectronicsandbooks.com

| Isothiazole Substrate | Coupling Partner | Catalyst/Solvent | Product | Position of Coupling | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromothis compound | Phenylzinc chloride | Pd(OAc)₂ / SPhos / THF | 3-Bromo-5-phenylthis compound | C-5 | Good | rsc.org |

| 3-Iodo-5-phenylthis compound | Phenylzinc chloride | Pd(OAc)₂ / SPhos / THF | 3,5-Diphenylthis compound | C-3 | 88% | electronicsandbooks.comrsc.org |

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions are a valuable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and biheterocyclic compounds. In the context of this compound derivatives, these reactions have been employed to create symmetrical dimers.

A notable example is the palladium-catalyzed Ullmann coupling of 3-chloro-5-iodothis compound. researchgate.netelectronicsandbooks.com This reaction proceeds regioselectively at the more reactive C-5 position, where the iodo group is a better leaving group than the chloro group at the C-3 position. The coupling results in the formation of 5,5′-bi(3-chlorothis compound) (Table 1). electronicsandbooks.comrsc.org This demonstrates the utility of Ullmann coupling in selectively functionalizing di-halogenated isothiazoles.

Furthermore, research has shown that 3-iodo-5-phenyl-isothiazole-4-carbonitrile can successfully participate in Ullmann-type coupling reactions, highlighting the versatility of this method for creating C-C bonds at various positions of the isothiazole ring, provided a suitable halo-substituent is present. electronicsandbooks.comrsc.orgucy.ac.cy

Table 1: Ullmann-Type Coupling of this compound Derivatives

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 3-Chloro-5-iodothis compound | Pd catalyst | 5,5′-Bi(3-chlorothis compound) | electronicsandbooks.comrsc.org |

| 3-Iodo-5-phenyl-isothiazole-4-carbonitrile | Ullmann conditions | Coupled product | electronicsandbooks.comrsc.orgucy.ac.cy |

Palladium-Catalyzed C-S Coupling

Palladium-catalyzed carbon-sulfur (C-S) cross-coupling reactions represent a powerful method for the formation of thioethers, which are significant structural motifs in many biologically active compounds. While specific examples detailing the C-S coupling of this compound are not extensively documented in the provided search results, the general principles of palladium-catalyzed thioetherification are well-established and applicable to halo-isothiazole derivatives.

These reactions typically involve the coupling of an aryl or heteroaryl halide with a thiol in the presence of a palladium catalyst and a base. ucl.ac.uknih.gov The development of specialized ligands, such as monophosphine ligands, has enabled these reactions to proceed under milder conditions, even at room temperature, with soluble bases. nih.gov Mechanochemical methods, such as ball-milling, have also been developed as an operationally simple and solvent-free approach for C-S coupling of aryl halides with thiols. ucl.ac.uk

In the context of related heterocycles, such as 2,4-dihalopyrimidines, palladium-catalyzed C-S cross-coupling has been shown to proceed with high regioselectivity, demonstrating the fine-tuning possible with the choice of catalyst and ligands. nih.gov Although direct application to this compound is not detailed, these methodologies suggest a viable pathway for synthesizing thioether derivatives of the this compound scaffold from its corresponding halo-derivatives. The reaction of 3,5-dichlorothis compound with sodium sulfide (B99878), followed by treatment with iodomethane, to produce a 3-methylthio derivative is an example of C-S bond formation, albeit not a direct palladium-catalyzed cross-coupling. rsc.org

Other Functionalization Reactions

Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For this compound derivatives, this strategy has been successfully applied to introduce aryl groups at specific positions on the isothiazole ring.

Research has demonstrated the silver-mediated, palladium-catalyzed direct C-H arylation of 3-bromothis compound at the C-5 position. sci-hub.se This reaction proceeds with a range of iodoarenes in the presence of a palladium catalyst, such as Pd(Ph₃P)₂Cl₂, and a silver(I) fluoride (B91410) (AgF) promoter. The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures. A variety of 5-aryl- and 5-heteroaryl-3-bromoisothiazole-4-carbonitriles have been synthesized in good yields using this method. sci-hub.se

The analogous C-H arylation has also been reported for 3-chlorothis compound, which reacts with aryl iodides to furnish 3-chloro-5-arylisothiazole-4-carbonitriles. researchgate.net Furthermore, this methodology has been extended to the C-4 position. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene yielded 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile. researchgate.net These reactions showcase the utility of direct C-H activation as a versatile tool for the late-stage functionalization of the this compound core (Table 2).

Table 2: C-H Arylation of Halo-Isothiazole-Carbonitriles

| Isothiazole Substrate | Arylating Agent | Catalyst/Promoter | Position of Arylation | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromothis compound | Aryl/Hetaryl Iodides | Pd(Ph₃P)₂Cl₂/AgF | C-5 | 5-Aryl/Hetaryl-3-bromoisothiazole-4-carbonitriles | Good | sci-hub.se |

| 3-Chlorothis compound | Phenyl Iodide | Pd(Ph₃P)₂Cl₂/AgF | C-5 | 3-Chloro-5-phenylthis compound | Moderate | sci-hub.se |

| 3-Chloroisothiazole-5-carbonitrile | 1-Iodo-4-methylbenzene | Pd(Ph₃P)₂Cl₂/AgF | C-4 | 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 60% | researchgate.net |

The cyano group at the C-4 position of the isothiazole ring serves as a versatile handle that can be transformed into other functional groups, including halogens. This conversion is crucial for subsequent cross-coupling reactions. Two primary strategies have been reported for this transformation: the Hunsdiecker reaction for bromination and a combination of the Hoffmann rearrangement and Sandmeyer reaction for iodination. mdpi.com

The Hunsdiecker reaction allows for the conversion of a carboxylic acid to a bromide with the loss of one carbon atom. wikipedia.orgbyjus.com In the context of this compound, the cyano group must first be hydrolyzed to a carboxylic acid. The resulting isothiazole-4-carboxylic acid can then be subjected to Hunsdiecker conditions, typically using a silver salt of the carboxylic acid and bromine, to yield the 4-bromoisothiazole (B1276463) derivative. sci-hub.se

The Hoffmann and Sandmeyer reactions provide a pathway to introduce an iodo group. This two-step sequence begins with the conversion of the C-4 cyano group to a primary amide (isothiazole-4-carboxamide). The subsequent Hoffmann rearrangement of the amide, typically using a reagent like bromine or a hypervalent iodine species in the presence of a base, generates an amine intermediate with one less carbon atom. researchgate.netnih.gov This amine can then be converted to a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction to afford the 4-iodoisothiazole (B1624754) derivative. rsc.orgsci-hub.sescribd.com This sequence has been successfully employed in the synthesis of 3-halo-4-iodoisothiazole derivatives. sci-hub.se

Table 3: Conversion of C-4 Cyano Group to Halogens

| Transformation | Reaction Sequence | Key Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|

| Cyano to Bromo | 1. Hydrolysis 2. Hunsdiecker Reaction | Isothiazole-4-carboxylic acid | 4-Bromoisothiazole derivative | sci-hub.sewikipedia.org |

| Cyano to Iodo | 1. Hydrolysis to Amide 2. Hoffmann Rearrangement 3. Sandmeyer Reaction | Isothiazole-4-carboxamide, Isothiazole-4-amine | 4-Iodoisothiazole derivative | rsc.orgsci-hub.se |

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where the isothiazole ring is annulated with another heterocyclic ring. These fused systems are of interest in medicinal chemistry and materials science.

A key example involves the synthesis of thieno[3,2-d]isothiazole derivatives. researchgate.netpublish.csiro.au The synthesis starts with a 5-alkylthio-3-methylthis compound. publish.csiro.au For instance, cyclization of ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate leads to the formation of ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate. publish.csiro.au This intermediate can then undergo further transformations such as deamination, hydrolysis, and decarboxylation to yield the parent 3-methylthieno[3,2-d]isothiazole. publish.csiro.au This demonstrates how the cyano and an adjacent functional group on the isothiazole ring can be utilized to construct a fused thiophene (B33073) ring.

Similarly, 3-phenyl-5-alkylthioisothiazole-4-carbonitriles have been used to synthesize 3-phenylthieno[3,2-d]isothiazoles. researchgate.net The ring closure is achieved through a sequence involving nucleophilic displacement of the alkylthio group followed by cyclization. These thieno[3,2-d]isothiazole systems can then undergo further electrophilic substitution reactions, such as bromination and nitration, on the newly formed thiophene ring. researchgate.net These examples highlight the utility of this compound derivatives as building blocks for creating more complex, fused heterocyclic structures.

Oxidation and Reduction Chemistry

The this compound scaffold possesses multiple sites susceptible to oxidation and reduction, allowing for a range of chemical transformations.

Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form the corresponding sulfoxides or sulfones. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com The extent of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidant. In some cases, oxidation can lead to more complex transformations. For example, over-oxidation of certain isothiazoles can result in the formation of isothiazol-5(2H)-one 1,1-dioxides. thieme-connect.de

Reduction: The primary site for reduction in this compound is the cyano group. This group can be readily reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.commasterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon), is another effective method for the reduction of the nitrile function. wordpress.com Reductive ring opening of the isothiazole ring itself can also occur under certain conditions, for instance, using Raney nickel, which can lead to the cleavage of the N-S bond. thieme-connect.de

Table 4: Oxidation and Reduction of this compound Derivatives

| Reaction Type | Functional Group | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Isothiazole Ring (Sulfur) | H₂O₂, m-CPBA | Sulfoxide, Sulfone | smolecule.com |

| Reduction | Cyano Group | LiAlH₄, Catalytic Hydrogenation | Primary Amine | smolecule.commasterorganicchemistry.comwordpress.com |

| Reductive Ring Opening | Isothiazole Ring | Raney Nickel | Ring-opened product | thieme-connect.de |

Mechanistic Elucidation of Novel Reactions

The study of reaction mechanisms is fundamental to understanding and optimizing the synthesis of novel isothiazole derivatives. Recent research has focused on elucidating the pathways of new transformations involving the this compound scaffold, employing a combination of experimental techniques and computational analysis. These investigations provide critical insights into reaction intermediates, transition states, and the factors governing selectivity and reactivity.

Oxidative Cyclization Reactions

A notable area of investigation has been the oxidative cyclization of precursors to form fused isothiazole systems. For instance, the synthesis of isothiazolo[4,5-b]pyridines has been explored, with mechanistic studies aiming to clarify the nature of the cyclization process. rsc.org In one such study, the reaction of a substituted aminopyridine precursor with bromine was examined. rsc.org To determine whether the reaction proceeded through a radical or an ionic pathway, a radical trapping experiment was conducted using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). The addition of TEMPO to the reaction mixture did not inhibit the formation of the isothiazolo[4,5-b]pyridine product, suggesting the reaction does not involve a radical pathway. rsc.org

This finding led to the proposal of an ionic mechanism, as detailed below:

Intermediate A Formation : The initial step involves the reaction of the starting material with bromine. rsc.org

S–Br Bond Formation : Subsequent elimination leads to the formation of a species containing a reactive S–Br bond (Intermediate B). rsc.org

Nitrile Group Activation : The nitrile group is activated by protonation, likely by hydrogen bromide present in the bromine reagent, forming Intermediate C. rsc.org

Intramolecular Cyclization : A bromide ion attacks the activated nitrile, leading to an imine species (Intermediate D), which then undergoes intramolecular cyclization to yield the final isothiazolo[4,5-b]pyridine product with the elimination of HBr. rsc.org

Ring Transformation Reactions

Novel routes to complex heterocyclic systems have been developed through the ring transformation of other heterocycles into isothiazoles. The conversion of 5,5′-bi(1,2,3-dithiazolylidenes) into isothiazolo[5,4-d]isothiazoles represents a significant synthetic advancement. mdpi.com A tentative mechanism for this transformation, mediated by tetraethylammonium (B1195904) iodide (Et₄NI), has been proposed. This ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) style mechanism is thought to proceed through the nucleophilic attack of iodide on the dithiazole ring, initiating a cascade of ring-opening and recyclization steps to form the more stable isothiazolo[5,4-d]isothiazole core. mdpi.com

Formation of Thioether Derivatives

The synthesis of 5,5′-thiobis(3-bromothis compound) from 3,5-dibromothis compound has been reported, and a mechanism for its formation has been proposed. mdpi.com The reaction is believed to occur through the interaction of the starting material with a source of nucleophilic sulfur. mdpi.com

The proposed mechanistic pathway is as follows:

Nucleophilic Displacement : The initial step is the displacement of the bromide at the 5-position by a sulfur nucleophile, leading to the formation of a 3-bromo-5-mercaptothis compound intermediate. mdpi.com

Condensation : This mercapto intermediate then condenses with another molecule of 3,5-dibromothis compound to yield the final thiobis product. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the this compound core via cross-coupling reactions has been extensively studied, with a focus on understanding the reactivity of different positions on the ring. Investigations into the palladium-catalyzed coupling reactions of 3,5-dihaloisothiazole-4-carbonitriles have provided valuable mechanistic insights. rsc.org

Research has shown that 3,5-dibromothis compound is more reactive than its dichloro counterpart in Stille, Negishi, and Sonogashira couplings. rsc.org This difference in reactivity is attributed to the weaker C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium catalyst. These reactions allow for the regioselective introduction of aryl, alkenyl, and alkynyl groups at the C-5 position. rsc.org In contrast, the C-3 position is generally less reactive in Suzuki couplings. However, the use of 3-iodo-5-phenyl-isothiazole-4-carbonitrile, prepared via a Sandmeyer iodination, enables successful Suzuki, Ullmann, Stille, Negishi, and Sonogashira coupling reactions at the C-3 position. rsc.org

Table of Mechanistic Investigations

| Reaction Type | Starting Material | Key Reagents/Catalysts | Proposed Mechanism | Key Findings & Supporting Evidence | Reference(s) |

| Oxidative Cyclization | 2-((4-methoxybenzyl)thio)-5-bromonicotinonitrile | Bromine (Br₂) | Ionic Mechanism | Reaction not inhibited by TEMPO, suggesting an ionic, not radical, pathway. Involves nitrile activation and intramolecular cyclization. | rsc.org |

| Ring Transformation | 5,5′-Bi(1,2,3-dithiazolylidenes) | Tetraethylammonium iodide (Et₄NI) | ANRORC-style | Iodide acts as a nucleophile to initiate ring opening and subsequent ring closure to form the isothiazolo[5,4-d]isothiazole. | mdpi.com |

| Thioether Formation | 3,5-Dibromothis compound | Sodium 2,2-dicyanoethene-1,1-bis(thiolate), Bromine | Nucleophilic Substitution and Condensation | Initial displacement of the 5-bromide by a sulfur nucleophile, followed by condensation with a second molecule of the starting material. | mdpi.com |

| Palladium-Catalyzed Coupling | 3,5-Dihaloisothiazole-4-carbonitriles | Palladium catalysts (e.g., Pd(PPh₃)₄), various coupling partners | Regioselective Cross-Coupling | The C-5 halogen is more reactive than the C-3 halogen. 3,5-dibromo derivative is more reactive than the 3,5-dichloro derivative. 3-Iodo derivatives are effective for C-3 coupling. | rsc.org |

Structure Activity Relationship Sar Studies of Isothiazole 4 Carbonitrile Derivatives

Influence of Substituent Position and Nature on Biological Potency

The biological activity of isothiazole-4-carbonitrile derivatives is significantly influenced by the nature and position of substituents on the isothiazole (B42339) ring. Research has demonstrated that even minor alterations to the substitution pattern can lead to substantial changes in potency and efficacy.

A study focused on 3-methyl-5-aminoisothiazole-4-carboxylic acid derivatives investigated the impact of acyl and ureido substituents. The synthesis of these compounds allowed for an evaluation of their effects on the circulatory system, highlighting the importance of the functional groups attached to the core isothiazole structure.

In the context of anticancer activity, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated. One derivative, compound 4c , which features a specific substitution pattern, demonstrated potent inhibitory activity against MCF-7 and HepG2 cancer cell lines. This compound also exhibited significant inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net Furthermore, it was found to induce cell cycle arrest at the G1/S phase and promote apoptosis in cancer cells. mdpi.comresearchgate.net The high activity of this compound underscores the importance of the substituent's nature at this position for anticancer efficacy.

Another investigation into thiazole (B1198619) derivatives as potential anticancer agents revealed that compound 4 , a 1,3-thiazole analogue, exhibited considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. This compound also demonstrated significant inhibitory activity against VEGFR-2. Further mechanistic studies showed that compound 4 could induce apoptosis and necrosis in MCF-7 cells and cause cell cycle arrest at the G1 stage.

The nature of the substituent at various positions on the thiazole ring has been shown to be critical for biological activity. For instance, in a series of 2, 4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like NO2 and electron-donating groups like OMe in the para position of a benzene ring attached to the thiazole moiety was found to be beneficial for the observed activity. nih.gov

Table 1: Influence of Substituents on Anticancer Activity of this compound Analogs

| Compound | Substituent at Position 3 | Substituent at Position 5 | Target Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 4c | -CH3 | -NH-N=CH-(C6H3(OH)(OCH3)) | MCF-7 | 2.57 ± 0.16 |

| 4c | -CH3 | -NH-N=CH-(C6H3(OH)(OCH3)) | HepG2 | 7.26 ± 0.44 |

| 4 | Aryl group | - | MCF-7 | 5.73 |

| 4 | Aryl group | - | MDA-MB-231 | 12.15 |

Impact of Ring Modifications and Fused Systems on Activity Profile

Modifications to the isothiazole ring and the fusion of this core with other heterocyclic systems represent a key strategy for modulating the biological activity profile of these compounds. Such modifications can alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

The synthesis of thiazole-fused quinazolin-8-ones has been explored to investigate new SARs. These studies aim to understand how modifying the molecular shape and the position of atoms, such as the nitrogen and sulfur of the thiazole ring, can significantly affect biological activity and therapeutic potential. The development of novel thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones and their quinazoline analogues provides a platform for evaluating the impact of these fused systems.

Thiazolo-pyridine derivatives also serve as a foundational scaffold for the synthesis of various fused heterocyclic rings. The annulation reactions of 5-aminothiazolo[3,2-a]pyridine derivatives with different reagents have led to compounds with notable antimicrobial and anticancer activities. For instance, specific derivatives have shown potent cytotoxic effects against tumor cell lines, indicating that the fused thiazolopyridine structure is a promising lead for the development of new anticancer agents.

Furthermore, the creation of hybrid molecules by combining the isothiazole core with other "pharmacologically attractive" fragments, such as indole and benzothiazole, is a prospective direction in molecular design. The synthesis of thiazole linked imidazo[2,1-b]thiazoles has been investigated for anticancer activity. These novel thiazolylimidazothiazole derivatives have shown encouraging potent results in in-vitro studies against human cancer cell lines, suggesting that the fusion of these heterocyclic systems is a viable strategy for discovering new anticancer agents. tandfonline.com

The synthesis of 6-membered-ring fused thiazine-dicarboxylates and thiazole-pyrimidines has also been explored. Thiazines are recognized as bioactive scaffolds with a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com Similarly, thiazole-pyrimidine derivatives are known to exhibit antioxidant and antitumor activities. mdpi.com

Table 2: Biological Activities of Fused Isothiazole Ring Systems

| Fused System | Biological Activity | Key Findings |

|---|---|---|

| Thiazolo[5,4-f]quinazolines | Anticancer | Modification of molecular shape and atom position impacts therapeutic potential. |

| Thiazolopyridines | Antimicrobial, Anticancer | Fused systems show potent cytotoxic effects against tumor cell lines. |

| Imidazo[2,1-b]thiazoles | Anticancer | Thiazolylimidazothiazole derivatives exhibit potent in-vitro anticancer activity. tandfonline.com |

| Thiazine-fused systems | Antimicrobial, Anti-inflammatory, Anticancer | Thiazines are bioactive scaffolds with a wide range of pharmacological activities. mdpi.com |

| Thiazole-pyrimidines | Antioxidant, Antitumor | Derivatives are known to exhibit antioxidant and antitumor activities. mdpi.com |

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral. The three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity, with different stereoisomers of a chiral drug often exhibiting different pharmacological and toxicological properties.

While specific SAR studies focusing on the stereochemistry of this compound derivatives are not extensively detailed in the provided search results, the synthesis of novel, chiral, water-soluble isothiazole derivatives has been reported. researchgate.net This indicates an active area of research into the stereochemical aspects of this class of compounds. The preparation of optically active N5,2,3,4-tetrasubstituted isothiazol-5(2H)-imine hydrobromides provides the necessary chemical entities to investigate how chirality influences their biological efficacy. researchgate.net

In a broader context of related heterocyclic compounds, the importance of stereochemistry is well-established. For example, in a study of novel chiral pyrazolo isoquinoline derivatives, different enantiomers displayed varying levels of anti-inflammatory activity. Molecular docking studies of these chiral compounds helped to elucidate the potential binding affinities for their target, inducible nitric oxide synthase (iNOS), with some stereoisomers showing more favorable binding energies. nih.gov This underscores the general principle that the specific 3D orientation of functional groups is critical for optimal interaction with a protein's binding site.

The development of synthetic methods to produce enantiomerically pure this compound derivatives is a prerequisite for detailed stereochemical SAR studies. Such studies would involve the biological evaluation of individual enantiomers and diastereomers to determine if one isomer is significantly more potent or has a better safety profile than others. These investigations are essential for the development of more effective and safer therapeutic agents based on the this compound scaffold.

Computational Approaches to SAR Rationalization

Computational methods are indispensable tools for rationalizing the structure-activity relationships of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how the chemical structure of a compound relates to its biological activity.

QSAR studies on isothiazole derivatives have been employed to design new and selective inhibitors of various biological targets. For instance, a QSAR investigation was carried out on a set of thirty-eight isothiazole derivatives targeting the NS5B polymerase of the hepatitis C virus (HCV). mdpi.com This study utilized statistical techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models. mdpi.com Such models can forecast the activity of newly designed inhibitors based on their molecular descriptors.

Molecular docking is another powerful computational technique used to predict the binding mode and affinity of a ligand to a biological target. In the aforementioned study on isothiazole derivatives as HCV NS5B inhibitors, molecular docking was used to elucidate the binding configurations of the most potent compounds with the enzyme's active site. mdpi.com The results revealed that the stability of the enzyme-ligand complex was due to various interactions, including hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. mdpi.com

Similarly, molecular docking studies have been performed on novel thiazole derivatives incorporating a pyridine moiety to assess their potential as antimicrobial agents by targeting the DNA gyrase enzyme. nih.gov The docking scores provided an estimation of the binding affinity of these compounds to the active site of the enzyme. nih.gov

In another example, molecular docking was used to study thiazole derivatives as potential anti-diabetic agents by investigating their interactions with the α-amylase enzyme. The docking analysis helped in identifying compounds with advantageous inhibitory properties. dntb.gov.ua

These computational approaches not only help in understanding the SAR at a molecular level but also guide the design of new derivatives with improved potency and selectivity. By predicting the biological activity and binding interactions of virtual compounds, these methods can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Table 3: Computational Approaches in the Study of Isothiazole/Thiazole Derivatives

| Computational Method | Application | Target | Key Findings |

|---|---|---|---|

| QSAR (ANN, MLR) | Design of new inhibitors | HCV NS5B Polymerase | Developed predictive models for inhibitor activity. mdpi.com |

| Molecular Docking | Elucidation of binding modes | HCV NS5B Polymerase | Identified key interactions (H-bonds, hydrophobic) in the active site. mdpi.com |

| Molecular Docking | Prediction of antimicrobial activity | DNA Gyrase | Estimated binding affinities of thiazole derivatives. nih.gov |

| Molecular Docking | Identification of anti-diabetic agents | α-Amylase | Identified compounds with advantageous inhibitory properties. dntb.gov.ua |

Biological Activities and Molecular Mechanisms of Action

Antiviral Efficacy and Mechanistic Studies

Derivatives of isothiazole-4-carbonitrile have demonstrated a notable spectrum of antiviral activities, particularly against various RNA viruses. Research has focused on their potential to inhibit viral replication and has explored the underlying mechanisms of action.

This compound derivatives have shown significant efficacy against several members of the Picornaviridae family. A study evaluating various derivatives found that compounds such as S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate were active against Coxsackie B1 virus and multiple serotypes of human rhinovirus (HRV), including HRV 2, 39, 86, and 89. nih.gov

Earlier research highlighted that 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile exhibited a broad spectrum of action against picornaviruses. nih.govnih.gov Further investigations into related compounds revealed that derivatives with a longer intermediate alkyl chain were effective against poliovirus 1 and ECHO 9. nih.gov Specifically, two compounds, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate, yielded high selectivity indexes against poliovirus 1 and Echovirus 9. nih.govcncb.ac.cnmendeley.com The latter compound also showed effectiveness against Coxsackie B1. researchgate.net

Another derivative, identified as IS-50 (3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile), demonstrated a reduction in virus-induced cytopathogenicity against 88% of the tested rhinovirus serotypes. nih.gov In contrast, the IS-44 derivative, which has an O-Ts group, was a specific inhibitor of group B rhinovirus serotypes. nih.gov

Table 1: Antiviral Activity of this compound Derivatives against Picornaviruses An interactive data table showing the specific compounds and their inhibitory effects on various picornaviruses.

| Compound | Virus Target | Reported Activity |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | High Selectivity Index (SI: 828) nih.gov |

| Echovirus 9 | High Selectivity Index (SI: 200) nih.gov | |

| Coxsackie B1 | Effective researchgate.net | |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | High Selectivity Index (SI: 223) nih.gov |

| Echovirus 9 | High Selectivity Index (SI: 334) nih.gov | |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89 | Active nih.gov |

| Coxsackie B1 | Active nih.gov | |

| 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile (IS-50) | Rhinoviruses (various) | Active against 88% of tested serotypes nih.gov |

Screening of a series of 3,4,5-trisubstituted isothiazoles identified antiviral activity against Human Immunodeficiency Virus (HIV). nih.gov Among the tested compounds, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (strain IIIB) and HIV-2 (strain ROD) in acutely infected MT-4 cells. nih.govresearchgate.net

Further synthesis and evaluation of new 4-cyano-5-phenylisothiazoles led to the identification of other effective agents. The compounds 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were also effective against both HIV-1 and HIV-2. nih.govnih.gov The presence of a thioalkyl chain or a dialkylamino function in the 3-position of the isothiazole (B42339) ring, however, resulted in a loss of anti-HIV activity. nih.govresearchgate.net

Table 2: Anti-HIV Activity of this compound Derivatives An interactive data table detailing the 50% effective concentrations (EC50) of specific compounds against HIV-1 and HIV-2.

| Compound | Virus Strain | EC50 (µg/mL) |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 nih.govresearchgate.net |

| HIV-2 (ROD) | 9.7 nih.govresearchgate.net | |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 13.6 nih.gov |

| HIV-2 (ROD) | 17.4 nih.gov | |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | 15.2 nih.gov |

| HIV-2 (ROD) | 13.4 nih.gov |

The antiviral activity of this compound derivatives extends to the measles virus. The compound S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate was shown to be active against the measles virus. nih.gov Another derivative, characterized by a butyl group between two phenoxy rings, demonstrated a low 50% inhibitory concentration (IC50) against the measles virus. nih.gov Additionally, S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate was also reported to be effective against the measles virus. researchgate.net

Studies into the mechanism of action for this compound derivatives suggest that their antiviral effects, particularly against picornaviruses, may stem from interactions with the viral capsid. Research on the derivative IS-44, a specific inhibitor of group B rhinoviruses, demonstrated that it prevents the thermal inactivation of HRV 2 infectivity. nih.gov This suggests the compound likely induces a conformational change in the viral capsid. Such a structural shift is proposed to decrease the virus's affinity for its cellular receptor, thereby inhibiting the attachment of the virion to the host cell. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

The isothiazole scaffold is a component of various molecules with a wide range of biological activities, including antimicrobial properties.

While the broader class of thiazole (B1198619) and isothiazole derivatives has been investigated for antibacterial properties, specific data on the inhibition of bacterial strains by this compound itself is limited in the reviewed literature. nih.govmdpi.comresearchgate.net However, the general structural motif is recognized for its potential in developing new antimicrobial agents. mdpi.comsemanticscholar.org Studies on related thiazole compounds have shown activity against various bacterial pathogens, suggesting a potential area for future investigation of this compound derivatives. semanticscholar.orgjchemrev.com

Research into novel isothiazole–thiazole derivatives has demonstrated significant fungicidal activity, particularly against oomycetes such as Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net Furthermore, certain thiazole derivatives containing a cyclopropane (B1198618) system have shown potent antifungal effects against clinical isolates of Candida albicans, with activity comparable or superior to nystatin. researchgate.netnih.gov The mechanism for this antifungal action may involve disruption of the fungal cell wall or cell membrane. researchgate.net

Antifungal Efficacy

The isothiazole nucleus is a core component of various compounds demonstrating significant antifungal properties against a range of phytopathogenic and opportunistic fungi. Research into isothiazole derivatives has revealed their potential in controlling fungal growth, often through mechanisms that also involve inducing plant defense systems.

Derivatives of 3,4-dichloroisothiazole, for instance, have been shown to possess dual functionality: direct antifungal activity and the ability to induce systemic acquired resistance (SAR) in plants, which enhances their resilience against subsequent pathogen attacks. nih.govnih.gov This dual-action approach is a promising strategy in the development of novel fungicides.

In vivo studies have highlighted the effectiveness of isothiazole-thiazole derivatives against oomycetes, which are destructive plant pathogens. One particular compound, designated as 6u in a study, exhibited high fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg L−1 and 0.20 mg L−1, respectively. nih.govnih.govrsc.org Many of the designed isothiazole-thiazole derivatives in this study showed excellent in vivo anti-oomycete activity, with 100% inhibition at a concentration of 100 mg L−1. nih.gov

Furthermore, other synthesized isothiazole derivatives have demonstrated moderate to strong antifungal activity against a variety of fungi. For example, certain 3,4-dichloroisothiazole derivatives effectively inhibited the radial growth of Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum by more than 60%. nih.gov Fused heterocyclic systems incorporating the isothiazole ring, such as pyrazolo[3,4-c]isothiazole derivatives, have also been identified as potent antifungal agents. nih.gov These compounds have shown a broad spectrum of activity, with Magnaporthe grisea, the rice blast fungus, being particularly sensitive. A 4-chloro derivative was capable of almost completely inhibiting its growth at a concentration as low as 20 μg/mL. nih.gov

The structural features of these molecules, such as the presence of specific substituents, play a crucial role in their antifungal potency. The lipophilicity of the derivatives, for instance, is often correlated with their ability to penetrate fungal cell membranes, enhancing their antifungal effect. dntb.gov.uanih.gov

| Isothiazole Derivative Type | Fungal Species | Observed Efficacy | Reference |

|---|---|---|---|

| Isothiazole-thiazole derivative (Compound 6u) | Pseudoperonospora cubensis | EC50 value of 0.046 mg L−1 (in vivo) | nih.govnih.govrsc.org |

| Isothiazole-thiazole derivative (Compound 6u) | Phytophthora infestans | EC50 value of 0.20 mg L−1 (in vivo) | nih.govnih.govrsc.org |

| 3,4-dichloroisothiazole derivatives | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | >60% radial growth inhibition | nih.gov |

| Pyrazolo[3,4-c]isothiazole (4-chloro derivative) | Magnaporthe grisea | Almost complete growth inhibition at 20 μg/mL | nih.gov |

Interaction with Microbial Enzymes

The antifungal action of isothiazole derivatives is often linked to their ability to interact with and inhibit essential microbial enzymes and proteins. Molecular docking studies and experimental evidence suggest several potential targets, highlighting the diverse mechanisms through which these compounds can disrupt fungal viability.

A significant target identified for certain isothiazole-thiazole derivatives is the oxysterol binding protein (PcORP1). nih.govnih.govrsc.org This protein is crucial for various cellular processes in oomycetes. The potent activity of compound 6u against P. infestans and P. cubensis is believed to stem from its interaction with PcORP1. nih.govnih.gov This hypothesis is supported by cross-resistance studies and molecular docking simulations, which indicate that the thiazole ring of the compound could interact with specific amino acid residues, such as Trp762, through π–π interactions. nih.govresearchgate.net

Another proposed mechanism for related heterocyclic compounds involves the inhibition of fungal lanosterol (B1674476) C14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. dntb.gov.ua While this has been primarily studied in thiazole derivatives, the structural similarities suggest a possible parallel mechanism for isothiazole-based compounds. The inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death. dntb.gov.ua

Furthermore, the mode of action for some isothiazole derivatives may involve interference with the fungal cell wall. researchgate.net Sorbitol assays, which assess cell wall integrity, have shown that in the presence of an osmoprotectant like sorbitol, the minimum inhibitory concentration (MIC) values of certain antifungal thiazoles increase significantly, suggesting that their primary target is the cell wall. researchgate.net For acylalanine derivatives, a related class of fungicides, the mechanism of action has been identified as the specific inhibition of RNA polymerase-1, which blocks the synthesis of ribosomal RNA. nih.gov This provides another potential avenue through which isothiazole-containing compounds might exert their antifungal effects.

Anticancer Activities and Cytotoxic Effects

The isothiazole scaffold has emerged as a privileged structure in the design of novel therapeutic agents, demonstrating significant anticancer and cytotoxic activities. Derivatives of isothiazole have been investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key cellular pathways implicated in tumorigenesis. These compounds have shown efficacy against a wide array of human cancer cell lines, indicating their potential as broad-spectrum anticancer agents. rsc.orgdntb.gov.ua

Inhibition of Key Enzymes (e.g., MEK1/2 Kinases, Chk1/2, TrkA, Histone Acetyltransferase, PTP1B)

A primary mechanism through which isothiazole derivatives exert their anticancer effects is by inhibiting the activity of crucial enzymes that regulate cancer cell growth and survival.